Asperuloide A
Description
Asperuloide A (C₂₇H₃₈O₁₃) is a dimeric iridoid glucoside first isolated from Asperula maximowiczii . It was characterized as colorless needles recrystallized from a CH₂Cl₂-MeOH (9:1) solvent system, with a molecular weight of 570.6 g/mol confirmed via HRFABMS (observed m/z 571.2382 [M + H]⁺) . Key spectroscopic features include:
- UV-Vis: λₘₐₓ 235 nm (log ε 3.93), indicative of conjugated double bonds.
- IR: Peaks at 3422 cm⁻¹ (hydroxyl), 1718 cm⁻¹ (ester), and 1646 cm⁻¹ (α,β-unsaturated ester).
- Optical Rotation: [α]²²_D −19.5° (c 1.52, CHCl₃), suggesting a specific stereochemical configuration.
- NMR: Distinct ¹H and ¹³C signals for iridoid moieties, glucosyl units, and ester linkages (Tables 1 and 2 in ).
The X-ray crystallographic analysis confirmed its dimeric structure, comprising two iridoid units bridged via ester bonds . Alkaline hydrolysis of this compound yields aglycone and glucose derivatives, underscoring its labile ester groups .
Properties
Molecular Formula |
C27H38O13 |
|---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[(4S,4aS,7S,7aR)-7-methyl-1-oxo-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[c]pyran-4-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C27H38O13/c1-10-4-5-12-14(8-36-25(34)18(10)12)24(33)38-16-6-13-15(23(32)35-3)9-37-26(19(13)11(16)2)40-27-22(31)21(30)20(29)17(7-28)39-27/h9-14,16-22,26-31H,4-8H2,1-3H3/t10-,11-,12+,13+,14+,16-,17+,18+,19+,20+,21-,22+,26-,27-/m0/s1 |
InChI Key |
BQMYRPGSJXGSKG-LQZBFIAESA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1C(=O)OC[C@H]2C(=O)O[C@H]3C[C@H]4[C@@H]([C@H]3C)[C@@H](OC=C4C(=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
CC1CCC2C1C(=O)OCC2C(=O)OC3CC4C(C3C)C(OC=C4C(=O)OC)OC5C(C(C(C(O5)CO)O)O)O |
Synonyms |
asperuloide A |
Origin of Product |
United States |
Chemical Reactions Analysis
Nomenclature Clarification
The term "Asperuloide A" may refer to a misspelling or variant nomenclature of asperuloside (PubChem CID: 84298), a well-characterized iridoid glycoside found in plants like Asperula odorata (sweet woodruff). Asperuloside and its derivatives, such as asperulosidic acid (PubChem CID: 11968867), are the focus of multiple pharmacological studies .
Chemical Reactions of Asperuloside
While data on "this compound" is unavailable, the reactivity of asperuloside (ASP) and its derivatives is documented:
Hydrolysis :
Asperuloside undergoes acid-catalyzed hydrolysis to yield asperulosidic acid (ASPA) and glucose. This reaction is pH- and temperature-dependent, with optimal cleavage observed under mildly acidic conditions (pH 4–5) .
Decarboxylation :
Asperulosidic acid can lose CO₂ under thermal stress (≥100°C), forming desacetyl asperulosidic acid (DAA), a reaction relevant to herbal preparation processes .
Enzymatic Modification :
β-Glucosidases in plant tissues or microbial systems hydrolyze the glycosidic bond of asperuloside, releasing the aglycone moiety, which is prone to further oxidative dimerization or isomerization .
Reaction Mechanisms and Optimization
While no direct studies on asperuloside’s reaction mechanisms exist in the provided sources, general principles from analogous systems apply:
-
Kinetic studies (e.g., alkylation of indolphenol derivatives ) highlight the importance of intermediate stabilization and solvent effects.
-
Electrostatic modulation of reaction environments (e.g., via applied electric fields ) could theoretically enhance reaction rates for polar intermediates like ASP’s aglycone.
-
Reaction path analysis (e.g., URVA or RPH frameworks ) would aid in mapping transition states and energy barriers for ASP’s hydrolysis or decarboxylation.
Research Gaps and Recommendations
The absence of data on "this compound" suggests either:
-
A nomenclature discrepancy (e.g., regional naming conventions),
-
A novel or poorly characterized compound.
For authoritative analysis, consult:
-
Reaxys or SciFinder for reaction databases,
-
PubMed for pharmacological studies,
-
CAS Registry for structural verification.
Comparison with Similar Compounds
Comparison with Similar Compounds
Asperuloide B (C₂₇H₃₈O₁₃)
Asperuloide B, an isomer of Asperuloide A, shares the same molecular formula but differs in substituent orientation and physical properties :
- Physical Form : Amorphous powder (vs. crystalline needles for A).
- Optical Rotation : [α]¹⁸_D −40.6° (c 0.38, MeOH), indicating distinct stereochemistry.
- IR Spectrum : Slight shift in ester peak to 1726 cm⁻¹, suggesting structural variation in ester groups.
- NMR : Differences in chemical shifts for H-3 (δ 5.43 ppm in A vs. δ 5.67 ppm in B) and C-11 (δ 170.1 ppm in A vs. δ 172.3 ppm in B) highlight altered electronic environments .
Asperuloide C (C₂₈H₄₃O₁₄)
Asperuloide C differs by an additional CH₂O unit (C₂₈H₄₃O₁₄) and exhibits:
- Optical Rotation : [α]¹⁹_D −53.2° (c 0.063, MeOH), reflecting greater stereochemical complexity.
- IR Spectrum : Retains hydroxyl (3422 cm⁻¹) and ester (1718 cm⁻¹) peaks but shows unique absorption at 1634 cm⁻¹, likely from modified conjugation.
- NMR : Additional signals for a methoxy group (δ 3.42 ppm, 3H) and a tertiary methyl (δ 1.23 ppm, 3H), suggesting structural elongation compared to A and B .
Tabulated Comparison of Asperuloides A, B, and C
| Property | This compound | Asperuloide B | Asperuloide C |
|---|---|---|---|
| Molecular Formula | C₂₇H₃₈O₁₃ | C₂₇H₃₈O₁₃ | C₂₈H₄₃O₁₄ |
| Molecular Weight | 570.6 g/mol | 570.6 g/mol | 603.7 g/mol |
| Physical Form | Colorless needles | Amorphous powder | Amorphous powder |
| Optical Rotation | [α]²²_D −19.5° (CHCl₃) | [α]¹⁸_D −40.6° (MeOH) | [α]¹⁹_D −53.2° (MeOH) |
| UV λₘₐₓ (MeOH) | 235 nm | 236 nm | 235 nm |
| IR Peaks (cm⁻¹) | 3422, 1718, 1646 | 3414, 1726, 1634 | 3422, 1718, 1634 |
| Key Structural Features | Dimeric iridoid, ester bridges | Isomeric ester configuration | Additional methoxy/methyl groups |
Discussion of Structural and Functional Implications
Structural Differences :
- Asperuloide B’s isomerism arises from ester group orientation, affecting polarity and crystallinity .
- Asperuloide C’s elongation (C₂₈H₄₃O₁₄) likely enhances hydrophobicity, influencing bioavailability.
Spectroscopic Variations :
- IR shifts (e.g., 1718 → 1726 cm⁻¹ in B) correlate with electronic changes in ester moieties.
- Optical rotation disparities underscore the role of stereochemistry in bioactivity.
Asperuloide C’s additional groups may enhance binding affinity in biological systems, though pharmacological data are pending.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
